molecular formula C13H28O3S2 B14554900 Acetic acid;10-(methyldisulfanyl)decan-1-ol CAS No. 61689-34-7

Acetic acid;10-(methyldisulfanyl)decan-1-ol

Cat. No.: B14554900
CAS No.: 61689-34-7
M. Wt: 296.5 g/mol
InChI Key: RFEKBPWHSLPWLP-UHFFFAOYSA-N
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Description

Acetic acid;10-(methyldisulfanyl)decan-1-ol is a chemical compound with the molecular formula C13H28O3S2 It is known for its unique structure, which includes a methyldisulfanyl group attached to a decan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;10-(methyldisulfanyl)decan-1-ol typically involves the reaction of 10-bromo-1-decanol with sodium methanethiolate to form 10-(methyldisulfanyl)decan-1-ol. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The key steps involve the formation of the methyldisulfanyl group and subsequent acetylation.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;10-(methyldisulfanyl)decan-1-ol can undergo various chemical reactions, including:

    Oxidation: The methyldisulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Acetic acid;10-(methyldisulfanyl)decan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;10-(methyldisulfanyl)decan-1-ol involves its interaction with various molecular targets. The methyldisulfanyl group can undergo redox reactions, influencing cellular redox states and potentially affecting various biochemical pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;10-(ethyldisulfanyl)decan-1-ol
  • Acetic acid;10-(4-bromo-2-fluorophenoxy)decan-1-ol
  • Acetic acid;10-(4-ethynyl-2-fluorophenoxy)decan-1-ol
  • Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol
  • Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol

Uniqueness

Acetic acid;10-(methyldisulfanyl)decan-1-ol is unique due to the presence of the methyldisulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific redox reactions, making the compound valuable in various research and industrial applications .

Properties

CAS No.

61689-34-7

Molecular Formula

C13H28O3S2

Molecular Weight

296.5 g/mol

IUPAC Name

acetic acid;10-(methyldisulfanyl)decan-1-ol

InChI

InChI=1S/C11H24OS2.C2H4O2/c1-13-14-11-9-7-5-3-2-4-6-8-10-12;1-2(3)4/h12H,2-11H2,1H3;1H3,(H,3,4)

InChI Key

RFEKBPWHSLPWLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CSSCCCCCCCCCCO

Origin of Product

United States

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